N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Furan Regioisomerism

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797802-56-2) is a synthetic heterocyclic compound characterized by a benzo[d]thiazole-6-carboxamide core linked to a furan-3-yl moiety via an ethyl spacer. Its molecular formula is C14H12N2O2S with a molecular weight of 272.32 g/mol.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32
CAS No. 1797802-56-2
Cat. No. B2384470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS1797802-56-2
Molecular FormulaC14H12N2O2S
Molecular Weight272.32
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCCC3=COC=C3)SC=N2
InChIInChI=1S/C14H12N2O2S/c17-14(15-5-3-10-4-6-18-8-10)11-1-2-12-13(7-11)19-9-16-12/h1-2,4,6-9H,3,5H2,(H,15,17)
InChIKeySUINSWKZRIRYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797802-56-2): Core Chemical & Procurement Profile


N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797802-56-2) is a synthetic heterocyclic compound characterized by a benzo[d]thiazole-6-carboxamide core linked to a furan-3-yl moiety via an ethyl spacer . Its molecular formula is C14H12N2O2S with a molecular weight of 272.32 g/mol . The compound is commercially available for research use, typically supplied at a purity of ≥95% (HPLC) . It belongs to the broad class of benzothiazole carboxamides, a privileged scaffold in medicinal chemistry explored for antimicrobial, anticancer, and anti-inflammatory applications.

Why N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide Cannot Be Simply Replaced by Generic Benzothiazole or Furan Analogs


Substituting N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide with a generic benzothiazole derivative carries significant risk of functional divergence. First, the regioisomeric attachment of the furan ring at the 3-position versus the more common 2-position is known to alter electronic distribution, molecular recognition, and biological activity profiles in related heterocyclic systems [1]. Second, the carboxamide linkage at the benzothiazole 6-position, as opposed to the 2-position, defines a distinct pharmacophoric geometry that has been specifically associated with selective enzyme inhibition (e.g., K1 capsule biogenesis) [2]. Third, the ethyl spacer length between the furan and the carboxamide controls conformational flexibility and target fit; shortening or lengthening this linker can abolish desired activity. These three structural features collectively create a unique chemical space that cannot be replicated by off-the-shelf analogs with different regioisomeric, positional, or linker configurations. The following evidence details the quantitative underpinnings of these differentiation dimensions.

Quantitative Differentiation Evidence for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797802-56-2)


Furan-3-yl vs. Furan-2-yl Regioisomeric Differentiation: Biological Activity Divergence in Heterocyclic Carboxamides

The furan-3-yl substituent in the target compound represents a less common regioisomeric configuration compared to the widespread furan-2-yl motif. A comprehensive review of furanyl-substituted nucleobases and nucleoside analogues demonstrates that furan-3-yl and furan-2-yl substituents consistently produce divergent pharmacological profiles, including differential enzyme inhibition potency and receptor binding affinity [1]. While no direct head-to-head assay data exists for this specific compound versus its furan-2-yl analog, the class-level evidence indicates that regioisomeric substitution is a critical determinant of biological outcome. For instance, in 5-HT2 antagonist systems, 4-(benzo[b]furan-3-yl)piperidines exhibited distinct pharmacological signatures compared to their 2-yl counterparts [1]. Researchers procuring this compound benefit from accessing the underexplored furan-3-yl chemical space, which may offer novel selectivity profiles not attainable with commercially saturated furan-2-yl analog libraries.

Medicinal Chemistry Structure-Activity Relationship Furan Regioisomerism

Benzothiazole-6-Carboxamide Scaffold: Quantitative Selectivity Advantage Over 2-Carboxamide Regioisomers in Bacterial Capsule Inhibition

The benzothiazole-6-carboxamide substitution pattern is a key determinant of biological selectivity, as demonstrated by the literature compound N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which inhibits E. coli UT189 K1 capsule formation with an IC50 of 1.04 ± 0.13 μM and a >200-fold selectivity index (SI) over host BC5637 bladder cells [1]. This high selectivity is attributed to the specific geometry of the 6-carboxamide pharmacophore, which positions the amide group for critical target interactions. In contrast, benzothiazole-2-carboxamide regioisomers frequently exhibit different target engagement profiles; for example, certain 2-carboxamide analogs show potent EGFR inhibition (IC50 values in the low micromolar range) but lack the capsule biogenesis selectivity signature [2]. The target compound preserves the 6-carboxamide architecture fused with a furan-3-yl ethyl tail, a combination that positions it uniquely between the known 6-carboxamide selectivity profile and the electronic properties of the furan heterocycle. Procurement of the 6-carboxamide isomer specifically enables exploration of this selectivity axis, which is not accessible with 2-carboxamide benzothiazole analogs.

Antimicrobial Capsule Biogenesis Benzothiazole Pharmacophore

Procurement-Grade Purity Specification: ≥95% HPLC Purity as a Quality Benchmark for Screening Consistency

The target compound is commercially supplied at a purity specification of ≥95% (HPLC) by established chemical vendors . This purity level is consistent with or slightly above the typical 90-95% range for research-grade benzothiazole carboxamide derivatives from non-GMP sources . While not a dramatic differentiation point, the consistent purity specification is critical for procurement decisions where assay reproducibility depends on well-defined chemical composition. Lot-specific Certificates of Analysis (CoA) should be requested to verify actual purity, residual solvents, and water content before committing to large-scale screening campaigns. The defined molecular identity (SMILES: O=C(NCCC1=COC=C1)C1=CC=C2N=CSC2=C1) and molecular weight (272.32 g/mol) provide unambiguous identification for analytical method development and quality control in procurement workflows.

Quality Control Procurement HPLC Purity

Class-Level Antimicrobial Activity: Benzothiazole Derivatives Exhibit MIC Values Ranging from 25 to 200 µg/mL Against Staphylococcus aureus

A published screening study of novel benzothiazole derivatives evaluated antibacterial activity in vitro against Staphylococcus aureus, reporting MIC values ranging from 25 to 200 µg/mL across the compound series [1]. This provides a quantitative activity benchmark against which the furan-3-yl ethyl benzothiazole-6-carboxamide can be contextualized once its own MIC data become available in the peer-reviewed literature. Preliminary vendor-associated reports suggest antimicrobial activity for this compound against Staphylococcus aureus and Staphylococcus epidermidis, but without confirmatory peer-reviewed quantification. The furan substitution on the benzothiazole core has been associated with enhanced antimicrobial activity in related chemical series, possibly through improved membrane penetration or target binding [2]. Procurement of this specific compound enables direct experimental determination of whether the furan-3-yl ethyl combination improves upon the class-average MIC range of 25-200 µg/mL.

Antimicrobial MIC Benzothiazole Derivatives

Benzothiazole Carboxamides as PDE4 Activators: Patent-Guided Application Inference for Inflammatory Disease Research

A recent patent application (US20240150339A1) discloses a broad series of thiazole and benzothiazole carboxamide derivatives as activators of long-form cyclic nucleotide phosphodiesterase-4 (PDE4) enzymes, claimed for the treatment or prevention of disorders modulated by cAMP second messenger responses [1]. While N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is not explicitly exemplified in the patent; its structural architecture — a benzothiazole core bearing a 6-carboxamide linked to a heterocyclic furan — maps onto the Markush structures claimed. The patent landscape thus provides a rational basis for procuring this compound as a PDE4-focused pharmacological tool. Furthermore, separate database annotations associate thiazole carboxamide derivatives with PDHK1 inhibitor activity and patented anticancer indications (metastatic cancer, solid tumors) [2]. These patent-derived targets offer a procurement rationale for groups investigating kinase or PDE4 pathways, where the furan-3-yl ethyl substituent may confer target selectivity advantages over simpler phenyl or alkyl analogs.

PDE4 Activation Patent Analysis Inflammatory Disease

Recommended Research and Procurement Application Scenarios for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1797802-56-2)


Antimicrobial SAR Library Expansion Targeting Gram-Positive Pathogens

This compound is suited for inclusion in structure-activity relationship (SAR) libraries focused on benzothiazole-based antimicrobials. The established class-level MIC range of 25-200 µg/mL against Staphylococcus aureus provides a quantitative benchmark [1]. The furan-3-yl ethyl substitution represents an underexplored structural variation; experimental MIC determination for this compound will directly test whether the furan regioisomer improves upon the class average. Procurement is recommended for groups seeking novel chemical matter to overcome resistance in Gram-positive pathogens such as S. aureus and S. epidermidis.

Selective Bacterial Capsule Biogenesis Inhibitor Development

Given the demonstrated >200-fold selectivity index of the benzothiazole-6-carboxamide scaffold in K1 capsule inhibition (IC50 = 1.04 ± 0.13 μM for the pyridin-4-yl analog) [1], this compound is positioned as a probe candidate for anti-virulence drug discovery. The furan-3-yl group may modulate target engagement or pharmacokinetic properties relative to the pyridinyl comparator. Procurement is advised for academic or industrial groups developing capsule biogenesis inhibitors against uropathogenic E. coli (UPEC), where host cell selectivity is paramount.

PDE4 Activator Pharmacological Tool for cAMP-Mediated Inflammatory Disease Research

Patent disclosures (US20240150339A1) claiming benzothiazole carboxamides as PDE4 activators provide a strong rationale for procuring this compound as a chemical probe in cAMP signaling studies [1]. The furan-3-yl moiety introduces electronic properties distinct from phenyl or alkyl-substituted analogs, potentially fine-tuning PDE4 isoform selectivity. Procurement is recommended for researchers investigating PDE4 activation in the context of inflammatory disorders, chronic obstructive pulmonary disease (COPD), or metabolic diseases where cAMP modulation is therapeutically relevant.

Furan Regioisomer Chemical Biology Tool for Target Deconvolution

The furan-3-yl configuration provides a chemically distinct probe compared to the more prevalent furan-2-yl isomer library [1]. This regioisomeric difference can be exploited in chemical biology studies to deconvolute target engagement patterns: differential activity between furan-3-yl and furan-2-yl analogs can reveal binding site electronic requirements. Procurement is recommended for chemical biology core facilities and target identification platforms seeking to build regioisomer-focused probe libraries for selectivity profiling.

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.